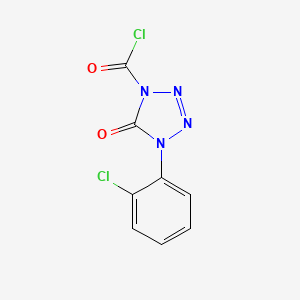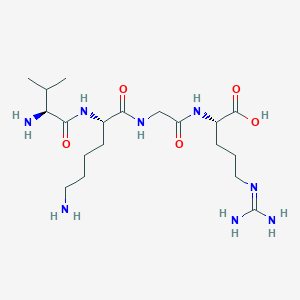
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a carbonyl chloride group and a chlorophenyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the tetrazole derivative with phosgene or other chlorinating agents.
Attachment of Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions may involve the use of bases or catalysts to facilitate the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines will yield amides, while reduction reactions will yield alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved can vary and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole-1-carbonyl chloride: A simpler analog without the chlorophenyl group.
4-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-tetrazole: A compound with a similar structure but lacking the carbonyl chloride group.
Uniqueness
1H-Tetrazole-1-carbonyl chloride, 4-(2-chlorophenyl)-4,5-dihydro-5-oxo- is unique due to the combination of the tetrazole ring, carbonyl chloride group, and chlorophenyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
189192-95-8 |
|---|---|
Fórmula molecular |
C8H4Cl2N4O2 |
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-5-oxotetrazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N4O2/c9-5-3-1-2-4-6(5)13-8(16)14(7(10)15)12-11-13/h1-4H |
Clave InChI |
SPSSUFFIAIBJJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)N(N=N2)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)


![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
